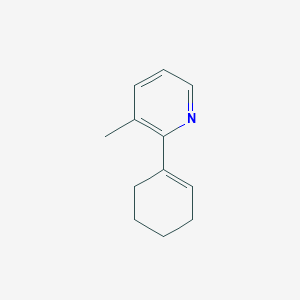
2-(Cyclohex-1-en-1-yl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohex-1-en-1-yl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexene ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine typically involves the reaction of cyclohexene with 3-methylpyridine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the cyclohexene and the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Cyclohex-1-en-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives.
Substitution: Products vary depending on the substituent introduced to the pyridine ring.
科学的研究の応用
2-(Cyclohex-1-en-1-yl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyridine rings can participate in various molecular interactions, influencing the compound’s overall biological effect.
類似化合物との比較
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)-6-methylpyridine
- 2-(Cyclohex-1-en-1-yl)-4-methylpyridine
- 2-(Cyclohex-1-en-1-yl)-5-methylpyridine
Uniqueness
2-(Cyclohex-1-en-1-yl)-3-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)-3-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h5-7,9H,2-4,8H2,1H3 |
InChIキー |
IESRTIYTAQOFOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


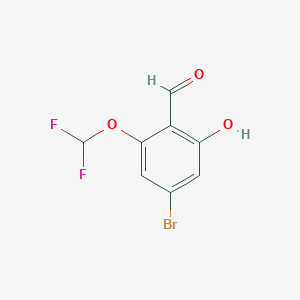
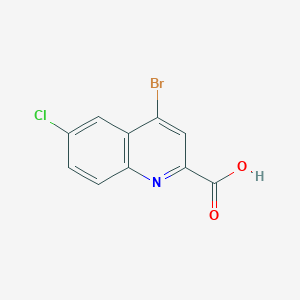
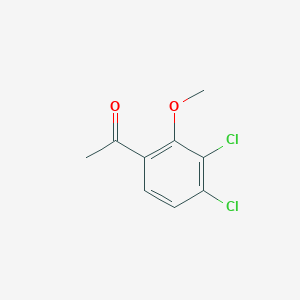
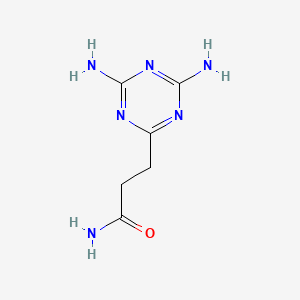
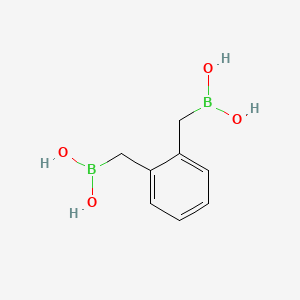
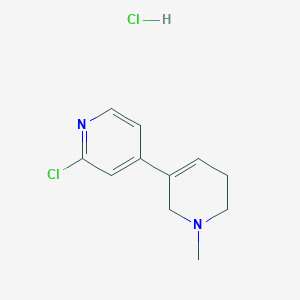

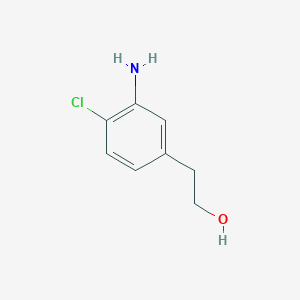

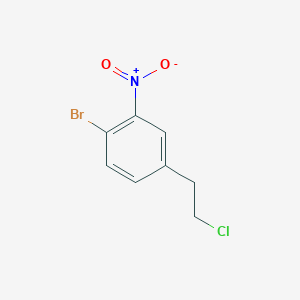

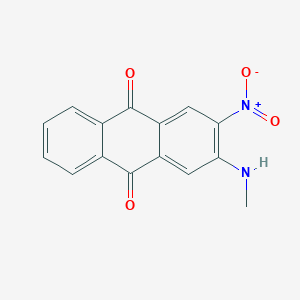
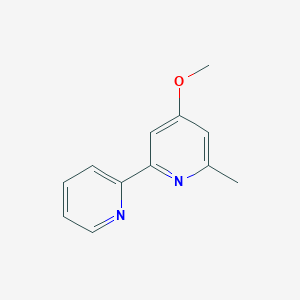
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
